molecular formula C14H9Na B14351214 sodium;1H-phenanthren-1-ide CAS No. 96229-74-2

sodium;1H-phenanthren-1-ide

Cat. No.: B14351214
CAS No.: 96229-74-2
M. Wt: 200.21 g/mol
InChI Key: XWWIIDAQINXYQU-UHFFFAOYSA-N
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Description

Sodium;1H-phenanthren-1-ide is an organosodium compound with the molecular formula C14H9Na It is derived from phenanthrene, a polycyclic aromatic hydrocarbon, and sodium

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium;1H-phenanthren-1-ide typically involves the reaction of phenanthrene with sodium metal. This process can be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction is usually performed in a suitable solvent such as tetrahydrofuran or dimethyl sulfoxide. The sodium metal reacts with phenanthrene to form the sodium salt of phenanthrene.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium;1H-phenanthren-1-ide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrene derivatives.

    Reduction: It can be reduced to form dihydrophenanthrene derivatives.

    Substitution: Electrophilic substitution reactions can occur, leading to the formation of substituted phenanthrene compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium in isopentanol or lithium aluminum hydride can be used as reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Phenanthraquinone and diphenic acid.

    Reduction: 9,10-dihydrophenanthrene.

    Substitution: 9-bromophenanthrene, 9-nitrophenanthrene, and phenanthrenesulphonic acids.

Scientific Research Applications

Sodium;1H-phenanthren-1-ide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phenanthrene derivatives.

    Biology: The compound can be used in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.

    Medicine: Research into the potential therapeutic applications of phenanthrene derivatives, such as anticancer agents, may involve this compound.

    Industry: It can be used in the production of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of sodium;1H-phenanthren-1-ide involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the sodium ion, which enhances the nucleophilicity of the phenanthrene moiety. The pathways involved in these reactions typically include the formation of intermediate complexes, followed by the substitution or addition of functional groups.

Comparison with Similar Compounds

    Phenanthrene: The parent hydrocarbon from which sodium;1H-phenanthren-1-ide is derived.

    Naphthalene: Another polycyclic aromatic hydrocarbon with similar reactivity.

    Anthracene: A compound with a similar structure but different reactivity patterns.

Uniqueness: this compound is unique due to the presence of the sodium ion, which significantly alters its chemical reactivity compared to other polycyclic aromatic hydrocarbons. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

96229-74-2

Molecular Formula

C14H9Na

Molecular Weight

200.21 g/mol

IUPAC Name

sodium;1H-phenanthren-1-ide

InChI

InChI=1S/C14H9.Na/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;/h1-5,7-10H;/q-1;+1

InChI Key

XWWIIDAQINXYQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=[C-]C=CC=C32.[Na+]

Origin of Product

United States

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